molecular formula C24H21Cl2FN4O B606231 Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)- CAS No. 343246-73-1

Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-

Cat. No. B606231
M. Wt: 471.35
InChI Key: LADJRPDOKVCQCG-NZQKXSOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-394136 is a bio-active chemical.

Scientific Research Applications

Formulation Development for Solubility and Stability

Methanone, specifically the compound ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, has been explored for its solubility and stability in formulation development. This compound, intended for arrhythmia treatment, faces challenges due to its poor water solubility. Researchers have developed nonaqueous solution formulations to prevent or delay precipitation from solution, thereby achieving higher plasma concentrations in various species, which is crucial for toxicological and early clinical evaluations of such compounds (Burton et al., 2012).

Synthesis and Structural Analysis

The synthesis process of methanone derivatives, including (7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, has been investigated. This involves a three-component condensation process under solvent-free conditions (Gein et al., 2020). Additionally, the crystal structure and synthesis of specific derivatives like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been characterized, showing moderate anticancer activity (Lu Jiu-fu et al., 2015).

Biological Activities and Therapeutic Potential

Exploration of the biological activities of methanone derivatives has revealed their potential in various therapeutic areas. For instance, dihydrotetrazolo[1,5-a]pyrimidine derivatives have shown notable analgesic activity, comparable to reference drugs, and have been found to be low-toxicity compounds. This suggests good prospects for further investigation into their analgesic properties (Gein et al., 2021). Additionally, novel pyrazole and pyrimidine derivatives, including methanone derivatives, have demonstrated significant antimicrobial and anticancer activities, underscoring their potential as therapeutic agents (Hafez et al., 2016).

Pharmacological Optimization and Safety Profiling

Pharmacological optimization of methanone derivatives for specific targets, such as the I(Kur) current, is a key area of research. Modifications to improve potency and pharmacokinetic properties have led to the discovery of promising candidates for clinical trials, such as ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone, showing efficacy in preclinical models (Finlay et al., 2012).

properties

CAS RN

343246-73-1

Product Name

Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-

Molecular Formula

C24H21Cl2FN4O

Molecular Weight

471.35

IUPAC Name

Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-

InChI

InChI=1S/C24H21Cl2FN4O/c1-14-22(24(32)30-12-2-3-20(30)15-4-7-17(27)8-5-15)23(31-21(29-14)10-11-28-31)16-6-9-18(25)19(26)13-16/h4-11,13,20,23,29H,2-3,12H2,1H3/t20-,23+/m0/s1

InChI Key

LADJRPDOKVCQCG-NZQKXSOJSA-N

SMILES

CC1=C([C@H](n2c(ccn2)N1)c3ccc(c(c3)Cl)Cl)C(=O)N4CCC[C@H]4c5ccc(cc5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-394136;  BMS 394136;  BMS394136; UNII-M694U7167K.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-
Reactant of Route 2
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-
Reactant of Route 3
Reactant of Route 3
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-
Reactant of Route 4
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-
Reactant of Route 5
Reactant of Route 5
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-
Reactant of Route 6
Reactant of Route 6
Methanone, ((7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo(1,5-a)pyrimidin-6-yl)((2S)-2-(4-fluorophenyl)-1-pyrrolidinyl)-

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